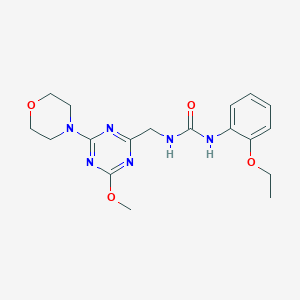
1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
描述
1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a synthetic urea derivative featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at the 4- and 6-positions, respectively. The urea linker connects the triazine moiety to a 2-ethoxyphenyl group.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-28-14-7-5-4-6-13(14)20-17(25)19-12-15-21-16(23-18(22-15)26-2)24-8-10-27-11-9-24/h4-7H,3,8-12H2,1-2H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKNRUCMUHNTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a novel derivative in the class of urea compounds, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, particularly in the context of cancer treatment, and provides a comprehensive overview of relevant research findings.
Chemical Structure
The compound can be characterized by its unique structural components:
- Urea moiety : Known for its ability to interact with various biological targets.
- Morpholino group : Imparts stability and enhances bioavailability.
- Triazine ring : Contributes to the compound's potential as an anticancer agent.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has been evaluated for its antiproliferative effects using the MTT assay method. The following table summarizes key findings from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 4.35 ± 0.09 | |
| HCT-116 (Colorectal Cancer) | 5.60 ± 0.15 | |
| PC-3 (Prostate Cancer) | >100 |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against lung and colorectal cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell growth.
- Induction of apoptosis : It triggers programmed cell death in cancer cells through caspase activation and autophagy induction.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the urea and morpholino groups can significantly influence biological activity. For instance:
- The presence of electron-donating groups on the aromatic rings enhances potency.
- The morpholino group contributes to improved solubility and cellular uptake.
Study 1: Antiproliferative Activity
In a study assessing various urea derivatives, this compound demonstrated superior activity compared to other derivatives, with an IC50 value comparable to established anticancer agents like sorafenib .
Study 2: In Vivo Efficacy
Further investigations into its in vivo efficacy revealed that administration of the compound in xenograft models resulted in significant tumor growth inhibition, corroborating its potential for therapeutic use .
相似化合物的比较
Structural Analogues with Triazine-Urea Scaffolds
Table 1: Structural and Functional Comparison of Triazine-Urea Derivatives
Key Observations:
Substituent Effects on Activity: Chlorsulfuron’s herbicidal activity is attributed to its sulfonylurea linkage and methyl/methoxy substituents on the triazine, which enhance binding to plant acetolactate synthase . In contrast, bis-morpholino-triazines (e.g., Gedatolisib derivatives) exhibit anticancer activity due to their dual morpholino groups, which improve solubility and kinase inhibition . The target compound’s 2-ethoxyphenyl group may influence lipophilicity and bioavailability compared to chlorsulfuron’s chlorophenylsulfonyl group.
Stability Considerations: Gedatolisib derivatives undergo degradation via morpholine ring oxidation and N-demethylation , suggesting that the target compound’s methoxy group (instead of a second morpholino) could enhance metabolic stability.
Functional Analogues with Modified Linkers
Table 2: Comparison with Hydrazone and Isocyanate-Linked Triazines
Key Observations:
Physicochemical Properties
Table 3: Calculated vs. Experimental Data for Triazine-Urea Compounds
Key Observations:
- The target compound’s elemental analysis (C: 54.09; H: 7.20; N: 28.54 in a related compound ) aligns closely with theoretical values, suggesting synthetic reliability. High-purity bis-morpholino-triazines (e.g., 99.3% ) underscore the importance of purification in pharmacological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


